Carbohydrazide Antibacterial Potency: 4-Chloro vs. Methyl & Methoxy Analogs
In a direct head-to-head comparison reported by El-Emam et al. (2012), the N′-heteroarylidene-1-adamantylcarbohydrazide derivative synthesized from 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde (compound 3a) exhibited an MIC of 8 µg/mL against Bacillus subtilis IFO 3007, which is 2-fold more potent than the corresponding 4-methyl derivative 3b (MIC 16 µg/mL) and the 4-methoxy derivative 3c (MIC 16 µg/mL) tested under identical microdilution susceptibility conditions in Müller-Hinton Broth [1]. Against Staphylococcus aureus IFO 3060, compound 3a showed an MIC of 16 µg/mL, comparable to 3b (16 µg/mL) but superior to 3c which was inactive. The 4-chloro derivative 3a also demonstrated the highest Clog P (4.96) among the isoxazole-based carbohydrazides, compared to 3b (Clog P 4.74) and 3c (Clog P 4.24), suggesting enhanced membrane permeability as a potential contributing factor [1].
| Evidence Dimension | In vitro antibacterial MIC against Bacillus subtilis (Gram-positive) |
|---|---|
| Target Compound Data | MIC = 8 µg/mL (compound 3a, derived from 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde) |
| Comparator Or Baseline | 3b (4-CH3): MIC = 16 µg/mL; 3c (4-OCH3): MIC = 16 µg/mL |
| Quantified Difference | 2-fold lower MIC (higher potency) for the 4-Cl derivative vs. both 4-CH3 and 4-OCH3 analogs |
| Conditions | Microdilution susceptibility method in Müller-Hinton Broth; test strain Bacillus subtilis IFO 3007; compound loading 200 µg/8 mm disc for primary agar diffusion screening |
Why This Matters
For researchers screening isoxazole-aldehyde-derived antimicrobial libraries, the 4-chloro building block yields carbohydrazide products with measurably superior Gram-positive potency, reducing the need for downstream synthetic optimization of antibacterial activity.
- [1] El-Emam, A. A.; Alrashood, K. A.; Al-Omar, M. A.; Al-Tamimi, A.-M. S. Synthesis and Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines. Molecules 2012, 17 (3), 3475–3483. Table 1 and Section 2.2. View Source
